3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol
Description
3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a 3,5-dimethylbenzyl substituent at the 3-position of the pyrrolidin-3-ol core. This compound is notable for its heterocyclic structure, which combines a five-membered nitrogen-containing ring with a lipophilic aromatic moiety. Notably, commercial availability of this compound is discontinued, as indicated by supplier listings from CymitQuimica .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-5-11(2)7-12(6-10)8-13(15)3-4-14-9-13/h5-7,14-15H,3-4,8-9H2,1-2H3 |
InChI Key |
FDIYLORTTFCUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CCNC2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 3,5-dimethylbenzyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized with the 3,5-dimethylbenzyl group .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups to the benzyl moiety .
Scientific Research Applications
3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Positional Isomers and Substitution Patterns
The 3,5-dimethylbenzyl group is a critical pharmacophore in several enzyme inhibitors. Key analogs include:
Key Observations :
- The 3,5-dimethylbenzyl group enhances π–π interactions with aromatic residues (e.g., Tyr181, Tyr188 in RT) compared to its 2,5-dimethyl isomer, which may exhibit weaker binding due to steric hindrance .
- Replacement of methyl with methoxy groups (e.g., 3-(3,5-dimethoxyphenyl)pyrrolidin-3-ol) increases polarity (predicted pKa = 13.97 ) and solubility but may reduce membrane permeability.
Pharmacological Activity and Binding Interactions
Antiviral Activity of 3,5-Dimethylbenzyl Derivatives
The 3,5-dimethylbenzyl moiety is a recurring motif in non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example:
- 1-Benzyl-3-(3,5-dimethylbenzyl)uracil derivatives exhibit RT inhibition via CH–π interactions with Trp229 and Leu234 residues, even in the absence of hydrogen bonding to Lys101 .
- Compound XXIV (a uracil analog with a 4-aminobenzyl group) forms an H-bond with Lys101, highlighting the role of substituent polarity in modulating binding .
This may limit its ability to mimic nucleoside substrates but could improve metabolic stability.
QSAR Modeling and Predictive Studies
Quantitative structure-activity relationship (QSAR) models for 3,5-dimethylbenzyl derivatives highlight the importance of substituent electronic and steric properties:
Implications for Pyrrolidin-3-ol Analogs :
- The 3,5-dimethylbenzyl group’s contribution to lipophilicity (logP ~3.5 estimated) may favor membrane permeability but require balancing with polar groups (e.g., hydroxyl in pyrrolidin-3-ol) for solubility .
Biological Activity
3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3,5-dimethylbenzyl group. The presence of the hydroxyl group at the 3-position of the pyrrolidine ring enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : CHN\O
- Molecular Weight : 205.28 g/mol
1. Antimicrobial Activity
Recent studies have indicated that 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound may interact with bacterial cell membranes or specific enzymes involved in cell wall synthesis.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro assays demonstrated that it could reduce the production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol | 75% | 80% |
Table 1: Inhibition rates of COX enzymes by 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol.
3. Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated using various assays. It showed promising results in scavenging free radicals and reducing oxidative stress markers in cellular models.
The biological activity of 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol is believed to stem from its ability to bind to specific receptors and enzymes:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in inflammatory pathways.
- Receptor Binding : It potentially interacts with receptors that mediate pain and inflammation, leading to reduced symptoms.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. The observed effects were dose-dependent.
-
Antimicrobial Testing :
- In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.
Comparison with Similar Compounds
To understand the uniqueness of 3-(3,5-Dimethylbenzyl)pyrrolidin-3-ol, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Pyrrolidine | Basic | Low | None |
| Prolinol | Hydroxyl derivative | Moderate | Moderate |
| 5-(2,4-Dimethylbenzyl)pyrrolidin-2-one | Similar structure | High | High |
Table 2: Comparison of biological activities among similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
